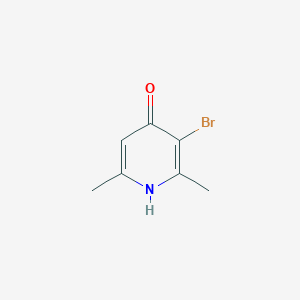![molecular formula C21H16N4O2 B15080168 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-88-7](/img/structure/B15080168.png)
2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step reactions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts such as palladium in oxidative cyclization or reductive cyclization processes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental safety.
化学反応の分析
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its antitumor activity . Additionally, it generates reactive oxygen species, leading to oxidative stress in microbial cells, contributing to its antimicrobial effects .
類似化合物との比較
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
Comparison: 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substitution pattern on the phenazine core, which imparts distinct biological activities. Compared to phenazine-1-carboxylic acid and pyocyanin, it has enhanced antitumor properties due to its ability to intercalate into DNA more effectively . Clofazimine, another phenazine derivative, is primarily used as an antituberculosis agent, whereas this compound has broader antimicrobial and antitumor applications .
特性
CAS番号 |
114991-88-7 |
|---|---|
分子式 |
C21H16N4O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C21H16N4O2/c1-26-19-8-7-12(9-20(19)27-2)21-24-17-10-15-16(11-18(17)25-21)23-14-6-4-3-5-13(14)22-15/h3-11,22H,1-2H3 |
InChIキー |
LMVUPWLGKIVNGY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


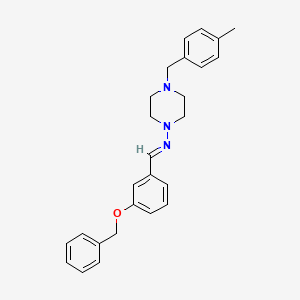
![8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080097.png)
![8-{[2-(dimethylamino)ethyl]amino}-6-hydroxy-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B15080105.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B15080114.png)
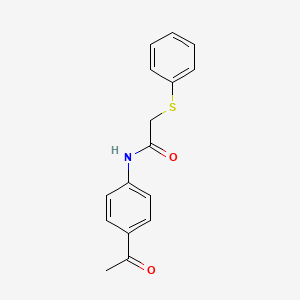
![N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15080126.png)
![N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B15080132.png)
![4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid](/img/structure/B15080141.png)
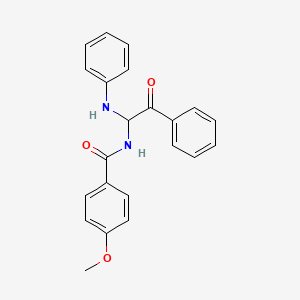
![3-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080163.png)
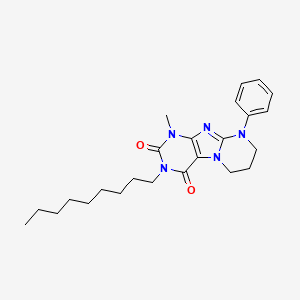
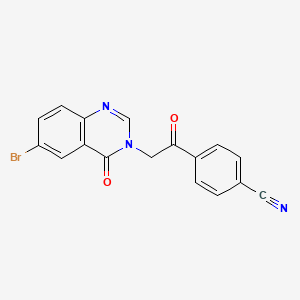
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)
